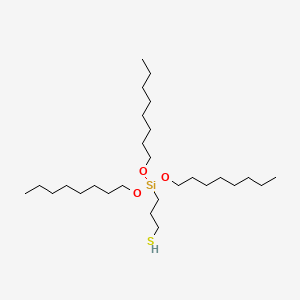
3-(Tris(octyloxy)silyl)propanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tris(octyloxy)silyl)propanethiol is an organosilicon compound with the molecular formula C27H58O3SSi and a molecular weight of 490.898 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a silicon atom bonded to three octyloxy groups. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(octyloxy)silyl)propanethiol typically involves the reaction of 3-mercaptopropyltrimethoxysilane with octanol in the presence of a catalyst. The reaction proceeds through the substitution of methoxy groups with octyloxy groups, resulting in the formation of the desired product . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tris(octyloxy)silyl)propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Silanes
Substitution: Alkoxy-substituted silanes
Wissenschaftliche Forschungsanwendungen
3-(Tris(octyloxy)silyl)propanethiol has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Tris(octyloxy)silyl)propanethiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes . The silicon atom, bonded to octyloxy groups, enhances the compound’s hydrophobicity and stability, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Mercaptopropyltriethoxysilane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
Compared to similar compounds, 3-(Tris(octyloxy)silyl)propanethiol offers enhanced hydrophobicity and stability due to the presence of octyloxy groups. This makes it particularly useful in applications requiring water resistance and long-term stability .
Eigenschaften
CAS-Nummer |
94291-66-4 |
|---|---|
Molekularformel |
C27H58O3SSi |
Molekulargewicht |
490.9 g/mol |
IUPAC-Name |
3-trioctoxysilylpropane-1-thiol |
InChI |
InChI=1S/C27H58O3SSi/c1-4-7-10-13-16-19-23-28-32(27-22-26-31,29-24-20-17-14-11-8-5-2)30-25-21-18-15-12-9-6-3/h31H,4-27H2,1-3H3 |
InChI-Schlüssel |
WEPFXPXOMFVBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO[Si](CCCS)(OCCCCCCCC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



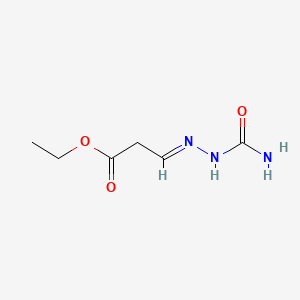
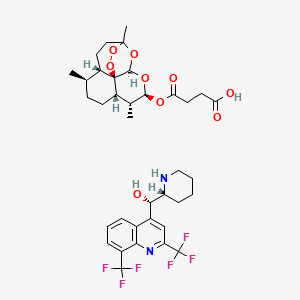


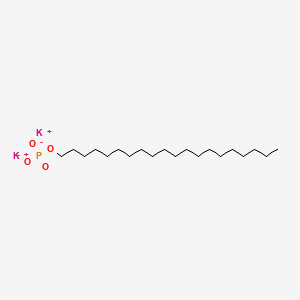
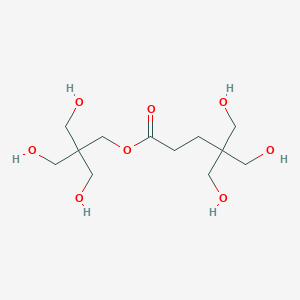

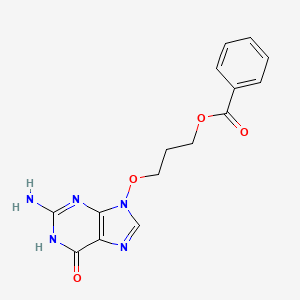
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

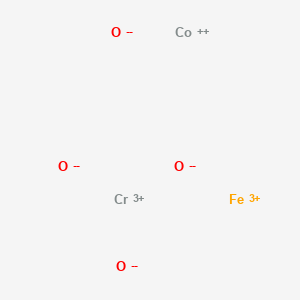
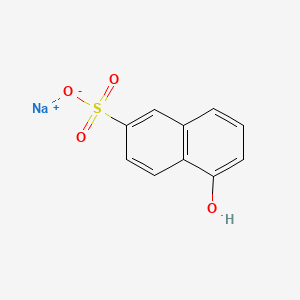
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
